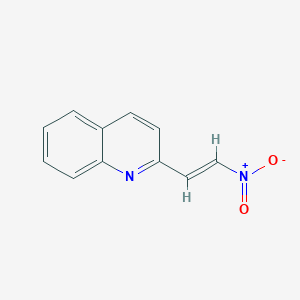

2-(2-Nitroethenyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

68311-65-9 |

|---|---|

Molecular Formula |

C11H8N2O2 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-8H/b8-7+ |

InChI Key |

ROLNDGIVCBCROQ-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Nitroethenyl Quinoline

Strategies for the Formation of the Quinoline (B57606) Nucleus Incorporating the Nitroethenyl Moiety

This approach builds the heterocyclic quinoline core through reactions that simultaneously establish the nitroethenyl-substituted structure. Key methods include condensation, cycloaddition, ring-closing, and oxidative annulation reactions.

Condensation and Cycloaddition Reactions in Quinoline Annulation

Classical quinoline syntheses, such as the Combes, Doebner-Miller, and Friedländer reactions, rely on the condensation of anilines with carbonyl compounds. pharmaguideline.comiipseries.org For instance, the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group, a role that could be played by a nitro-containing reactant to directly yield a nitro-substituted quinoline. pharmaguideline.com The Doebner-Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines, which could potentially be adapted using nitro-analogues. iipseries.org

[2+2+2] cycloaddition reactions offer a powerful and atom-economical method for constructing aromatic rings. rsc.org These reactions, often catalyzed by transition metals, can assemble the quinoline core from three alkyne-containing components, or a combination of alkynes and alkenes, including nitriles. rsc.org While not specifically detailed for 2-(2-nitroethenyl)quinoline, the versatility of this method suggests its potential applicability by employing a suitably functionalized nitro-containing building block. Photochemical cycloadditions of quinolines with alkenes have also been explored, offering another potential, albeit less direct, route. nih.gov

Ring-Closing Reactions and Cascade Processes

Ring-closing and cascade reactions provide efficient pathways to complex heterocyclic structures like quinolines from acyclic precursors in a single synthetic operation. For example, a metal-free transannulation reaction of 2-nitroolefins with 2-substituted indoles in polyphosphoric acid can produce 3-substituted 2-quinolones through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.netnih.gov This acid-mediated cascade offers a modular approach to quinolone synthesis. researchgate.net

Furthermore, carbocatalytic cascade syntheses of polysubstituted quinolines have been developed from 2-vinyl anilines and aldehydes. mdpi.com These reactions proceed through condensation, electrocyclization, and dehydrogenation, providing access to a wide range of quinolines. mdpi.com Radical cyclization has also been employed as a key step in the synthesis of tetrahydroisoquinolines from (2-nitroethenyl)benzene derivatives, a strategy that could potentially be adapted for quinoline synthesis. researchgate.net

Post-Synthetic Introduction and Modification of the Nitroethenyl Group onto Pre-formed Quinoline Derivatives

This more common and direct approach involves synthesizing the quinoline core first, followed by the introduction or modification of the nitroethenyl group.

Direct Functionalization Reactions of Quinoline

Direct C-H functionalization of the quinoline ring is a powerful tool for introducing various substituents. rsc.orgnih.gov However, the electrophilic nitration of quinolines can be challenging due to the electron-deficient nature of the aromatic core. nih.gov A more feasible route is the functionalization of quinoline N-oxides. rsc.org For example, a Cp*Co(III)-catalyzed site-selective C8-olefination of quinoline N-oxides with terminal alkynes has been reported. chemrxiv.org

A widely used method for introducing the required functionality at the 2-position is the Henry reaction (nitroaldol reaction). wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org To synthesize this compound, quinaldine (B1664567) (2-methylquinoline) can be oxidized to quinoline-2-carboxaldehyde. This aldehyde then undergoes a Henry reaction with nitromethane (B149229) in the presence of a base to form a β-nitro alcohol, which is subsequently dehydrated to yield the target compound, this compound. wikipedia.orgorganic-chemistry.org Various catalysts, including chiral metal complexes and organocatalysts, have been developed to control the stereochemistry of the Henry reaction. buchler-gmbh.comwikipedia.org

| Reaction | Reactants | Catalyst/Reagent | Product | Ref |

| Henry Reaction | Quinoline-2-carboxaldehyde, Nitromethane | Base | This compound | wikipedia.orgorganic-chemistry.org |

| Vilsmeier-Haack Formylation | 2-Chloro-8-ethylquinoline (B13687160) | POCl₃/DMF | 2-Chloro-8-ethyl-3-formylquinoline | |

| Condensation | 2-Chloro-8-ethyl-3-formylquinoline, Nitroethane | Piperidine | 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline (B12638512) |

Olefination Reactions for Nitroethenyl Group Installation

Olefination reactions provide another direct route to the nitroethenyl group. The Wittig reaction, for example, can be employed to convert a quinoline-2-carboxaldehyde into this compound. This involves reacting the aldehyde with a phosphorus ylide derived from a nitro-containing phosphonium (B103445) salt.

Another relevant transformation is the aldol (B89426) condensation. While traditionally used for synthesizing β-hydroxy carbonyl compounds, it can be adapted for the synthesis of α,β-unsaturated compounds. scirp.org For instance, the condensation of a quinoline-2-carboxaldehyde with a nitroalkane, followed by dehydration, falls under this category and is essentially the Henry reaction pathway described previously. organic-chemistry.org

The synthesis of various substituted (2-nitroethenyl)quinolines has been reported. For example, 2-chloro-8-ethyl-3-(2-nitroethenyl)quinoline can be synthesized from 2-chloro-8-ethylquinoline via Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position, followed by a condensation reaction with nitroethane. Similarly, 2,6-dichloro-3-(2-nitroethenyl)quinoline (B1171146) has been synthesized, likely through a similar formylation and condensation sequence on a 2,6-dichloroquinoline (B154368) precursor.

| Starting Material | Key Reactions | Product |

| Quinaldine | Oxidation, Henry Reaction | This compound |

| 2-Chloro-8-ethylquinoline | Vilsmeier-Haack Formylation, Condensation | 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline |

| 2,6-Dichloroquinoline | Formylation, Condensation | 2,6-Dichloro-3-(2-nitroethenyl)quinoline |

Nitration-Based Strategies on Alkenylquinolines

One of the fundamental approaches to synthesizing this compound involves the nitration of a pre-existing alkenylquinoline, such as 2-vinylquinoline (B1294476). While direct nitration of the vinyl group is a plausible strategy, it often faces challenges related to selectivity and the potential for undesired side reactions. A more common and controlled method involves the condensation of a quinoline-2-carboxaldehyde with a nitroalkane, typically nitromethane.

This condensation reaction is a variation of the Henry reaction (nitroaldol reaction), a classic carbon-carbon bond-forming reaction in organic chemistry. The process is typically catalyzed by a base, which deprotonates the nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the quinoline-2-carboxaldehyde. The resulting nitroaldol adduct can then be dehydrated to yield the desired this compound. Various bases and reaction conditions can be employed to optimize the yield and purity of the final product.

For instance, the reaction can be carried out using a base like sodium hydroxide (B78521) or an amine base in a suitable solvent. The choice of solvent and temperature can significantly influence the reaction rate and the ease of dehydration of the intermediate. In some cases, the dehydration occurs spontaneously under the reaction conditions, while in others, a separate dehydration step using a dehydrating agent may be necessary.

A related approach involves the use of pre-formed nitroalkene precursors that can be coupled with a suitable quinoline derivative. However, the direct condensation of quinoline-2-carboxaldehyde with nitromethane remains a more straightforward and frequently utilized method.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. chemrxiv.orgchemrxiv.orgrsc.org In the context of this compound synthesis, organocatalysts can be employed to promote the condensation reaction between quinoline-2-carboxaldehyde and nitromethane with high efficiency and selectivity. chemrxiv.orgchemrxiv.org Chiral organocatalysts can also be used to achieve enantioselective synthesis, which is of particular importance in the preparation of biologically active molecules. beilstein-journals.org

For example, amine-based catalysts, such as primary or secondary amines, can facilitate the Henry reaction through the formation of an iminium ion intermediate with the aldehyde, activating it towards nucleophilic attack by the nitronate. nih.gov Similarly, thiourea-based organocatalysts have been shown to be effective in promoting various organic transformations through hydrogen bonding interactions, and could potentially be applied to this synthesis. The use of organocatalysts often allows for milder reaction conditions and avoids the use of toxic heavy metals, aligning with the principles of green chemistry. rsc.org

Transition metal catalysis has revolutionized organic synthesis, offering a wide range of powerful transformations for the construction of complex molecules. chim.itias.ac.insioc-journal.cn While direct transition metal-catalyzed synthesis of this compound from simple precursors is not extensively documented, related transition metal-catalyzed reactions are crucial for the synthesis of the quinoline core itself. ias.ac.in For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, are widely used to introduce substituents onto the quinoline ring. chim.it

In the context of forming the nitroethenyl moiety, transition metal catalysts could potentially be used to activate the C-H bond of the methyl group in 2-methylquinoline, followed by reaction with a nitrating agent. However, the more common application of transition metal catalysis in this area is in the synthesis of the quinoline starting materials. ias.ac.inmdpi.com For example, copper-catalyzed reactions have been employed for the synthesis of various substituted quinolines. frontiersin.org

Visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for promoting a variety of organic reactions. mdpi.comnih.govresearchgate.net This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. sioc-journal.cn

In the synthesis of quinoline derivatives, photoredox catalysis has been successfully applied to C-H functionalization reactions. rsc.org For the synthesis of this compound, a potential photoredox-catalyzed approach could involve the generation of a quinoline-based radical that could then react with a nitroalkene precursor. Alternatively, the photocatalyst could be used to promote the condensation reaction itself under mild, light-induced conditions. While specific examples for the direct synthesis of this compound via photoredox catalysis are still emerging, the versatility of this technique suggests it holds promise for future applications in this area. mdpi.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arabjchem.orgasianpubs.orgmdpi.com The application of microwave irradiation to the synthesis of this compound can significantly enhance the rate of the condensation reaction between quinoline-2-carboxaldehyde and nitromethane. arabjchem.org

Solvent-free or solid-phase synthesis is another green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents. rsc.org In some cases, the condensation reaction to form this compound can be carried out under solvent-free conditions, for example, by grinding the reactants together in the presence of a solid catalyst. This not only reduces the environmental impact of the synthesis but can also simplify the work-up procedure. A Chinese patent describes a method for synthesizing 2-(2-nitroethenyl)thiophene using ultrasound irradiation in the presence of a solvent, which could potentially be adapted for the synthesis of the quinoline analogue. google.com

| Catalyst/Method | Reactants | Conditions | Yield | Reference |

| β-alanine/Ultrasound | 2-thiophenecarboxaldehyde, nitromethane | Acetonitrile, 1h | 94% | google.com |

| Microwave Irradiation | Anilines, malonic acid, POCl₃ | 600W, 50s | Good | asianpubs.org |

| Microwave Irradiation | 2-propylquinoline-4-carbohydrazide, 2-nitrobenzaldehyde | 2 min | 76% | arabjchem.org |

Chemo-, Regio-, and Stereoselective Synthetic Protocols

The concepts of chemo-, regio-, and stereoselectivity are crucial in organic synthesis, as they allow for the precise control over the outcome of a chemical reaction, leading to the desired product with high purity.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. In the synthesis of this compound via the condensation of quinoline-2-carboxaldehyde, high chemoselectivity is desired to ensure that the reaction occurs exclusively at the aldehyde group without affecting other potentially reactive sites on the quinoline ring.

Regioselectivity is the preference for bond formation at one position over another. When synthesizing substituted quinolines, controlling the position of the substituents is essential. In the case of this compound, the nitroethenyl group is specifically located at the 2-position of the quinoline ring. This regioselectivity is typically dictated by the starting material, quinoline-2-carboxaldehyde.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The double bond in this compound can exist as either the E or Z isomer. The stereochemical outcome of the condensation-dehydration reaction can often be controlled by the choice of reaction conditions, such as the catalyst, solvent, and temperature. In many cases, the more thermodynamically stable E-isomer is the major product. The development of stereoselective methods is particularly important for the synthesis of chiral molecules with specific biological activities. researchgate.netnih.govrsc.orgnih.gov

While the synthesis of this compound itself does not typically involve the creation of a chiral center, the principles of stereoselectivity become highly relevant when this compound is used as a starting material for further transformations, such as asymmetric Michael additions to the nitroalkene moiety.

Control of Addition and Cyclization Regioselectivity

The regioselective synthesis of 2-substituted quinolines, including those bearing a nitroethenyl group, is a critical challenge for organic chemists. The precise placement of substituents on the quinoline ring is paramount for the desired chemical properties and biological activities. Various strategies have been developed to control the regioselectivity of both the cyclization reactions that form the quinoline core and the addition reactions that introduce the nitroethenyl moiety.

One notable approach involves the reductive cyclization of ortho-substituted nitroarenes. For instance, the iron-promoted reductive cyclization of o-nitrobenzaldehydes with β-nitrostyrenes provides a pathway to 3-arylquinolines. researchgate.net While this specific example leads to 3-substituted quinolines, the underlying principle of using appropriately substituted precursors to direct the cyclization can be adapted. To achieve a 2-substituted pattern, a modification of this strategy would be required, potentially starting with an o-aminophenyl ketone or a related species that would favor the formation of the quinoline ring with the desired substitution pattern.

Another powerful method for controlling regioselectivity is through palladium-catalyzed C-H functionalization. researchgate.net This technique allows for the direct introduction of functional groups at specific positions on the quinoline ring. By using a directing group, it is possible to achieve regioselective C-3 palladation followed by arylation. researchgate.net For the synthesis of this compound, a similar strategy could be envisioned where the C-2 position is selectively activated for coupling with a suitable nitroethenyl precursor.

A one-pot synthesis of quinoline-2-carboxylates has been developed from β-nitroacrylates and 2-aminobenzaldehydes. mdpi.com This reaction proceeds through an aza-Michael addition followed by an intramolecular Henry reaction (a nitro-aldol reaction), cyclization, and subsequent eliminations to yield the quinoline-2-carboxylate. mdpi.com This methodology is particularly relevant as it constructs the quinoline ring with a substituent at the 2-position derived from the β-nitroacrylate. By employing a nitro-substituted alkene that can lead to the formation of a nitroethenyl group upon elimination, this method could be a viable route to this compound.

The table below summarizes some regioselective synthetic approaches that could be adapted for the synthesis of this compound.

| Starting Materials | Reagents and Conditions | Product Type | Ref |

| o-Nitrobenzaldehydes and β-Nitrostyrenes | Iron, acid | 3-Arylquinolines | researchgate.net |

| Quinolines | Palladium catalyst, directing group, aryl boronic acids | 3-Aryl-N-acyl-1,2-dihydroquinolines | researchgate.net |

| 2-Aminobenzaldehydes and β-Nitroacrylates | BEMP, acetonitrile | Quinoline-2-carboxylates | mdpi.com |

| 2-Azidobenzaldehydes and Ketones | PPh₃, followed by intramolecular aza-Wittig reaction | 2,3-Substituted quinolines | mdpi.com |

| 2-Ethynylanilines and Isocyanides | PdCl₂, LiCl, DMSO, O₂ | 4-Halo-2-aminoquinolines | organic-chemistry.org |

A significant advancement in the regioselective synthesis of quinolines involves a copper(II)-catalyzed cascade annulation of anilines with two molecules of an alkyne ester to produce 2,4-disubstituted quinolines with exclusive regioselectivity. rsc.org Furthermore, the synthesis of 2,3-disubstituted quinolines has been achieved via a palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes. researchgate.net These methods highlight the power of transition metal catalysis in controlling the regiochemistry of quinoline synthesis.

The synthesis of 2,3-substituted quinolines can also be achieved from the condensation of 2-azidobenzaldehydes with nitromethane to form ortho-azido-β-nitrostyrenes. These intermediates can then undergo further reactions, such as a Staudinger reaction followed by an intramolecular aza-Wittig reaction, to yield the desired quinoline derivatives. mdpi.com This approach is particularly noteworthy as it directly involves a β-nitrostyrene precursor.

Diastereoselective and Enantioselective Synthesis

The creation of chiral centers with specific stereochemistry is a cornerstone of modern organic synthesis, particularly in the context of pharmaceuticals and bioactive compounds. For this compound, the exocyclic double bond does not present a chiral center, but derivatives where the quinoline ring or the ethenyl linker are further substituted can be chiral. The development of diastereoselective and enantioselective methods to access such derivatives is therefore of high importance.

Diastereoselective synthesis of polycyclic thieno(2,3-b)quinoline derivatives has been achieved through cascade spiroannulation reactions. rsc.org While not directly yielding this compound, this work demonstrates the feasibility of constructing complex, diastereomerically-enriched quinoline-based scaffolds. A highly diastereoselective synthesis of tetrahydroquinoline derivatives has been reported via a [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes, achieving diastereomeric ratios of over 20:1. frontiersin.org

In the realm of enantioselective synthesis, the asymmetric hydrogenation of the quinoline core is a well-established strategy to produce chiral tetrahydroquinolines. Chiral phosphine-free cationic ruthenium catalysts have been shown to be highly effective in the enantioselective hydrogenation of quinolines, yielding products with high enantiomeric excess (ee). pku.edu.cn Similarly, iridium-catalyzed asymmetric hydrogenation has been successfully applied to produce chiral tetrahydroquinoxalines with excellent yields and enantioselectivities. rsc.org These methods could potentially be applied to a precursor of this compound to establish a chiral center on the quinoline ring before the introduction of the nitroethenyl group, or on a derivative where the nitroethenyl group is already present, provided it does not interfere with the catalyst.

The table below presents examples of stereoselective syntheses of quinoline derivatives.

| Substrate Type | Catalyst/Reagent | Product Type | Stereoselectivity | Ref |

| 2-Mercaptoquinoline-3-carbaldehydes | Synergistic strategy | Polycyclic thieno(2,3-b)quinoline derivatives | Diastereoselective | rsc.org |

| ortho-Tosylaminophenyl-substituted p-quinone methides | None (annulation reaction) | Tetrahydroquinoline derivatives | >20:1 dr | frontiersin.org |

| Quinolines | Chiral cationic Ruthenium complexes | Tetrahydroquinolines | High ee | pku.edu.cn |

| Quinoxalines | Chiral Iridium complexes | Tetrahydroquinoxalines | Up to 98% ee | rsc.org |

| 3-Substituted indoles and imines | Chiral BINOL-derived disulfonimides | 2-Indolyl methanamine derivatives | Up to 98% ee | rsc.org |

An asymmetric Friedel-Crafts C2-alkylation of 3-substituted indoles with imines, catalyzed by chiral BINOL-derived disulfonimides, has been developed to produce chiral 2-indolyl methanamine derivatives with up to 98% ee. rsc.org While this reaction does not directly produce a quinoline, it showcases a powerful organocatalytic approach for the enantioselective functionalization of aza-heterocycles at the C2 position, a strategy that could potentially be adapted for the synthesis of chiral derivatives of this compound.

Reactivity and Transformation Pathways of 2 2 Nitroethenyl Quinoline

Reactions Involving the Nitroethenyl Moiety

The nitroethenyl group is an electron-deficient π-system, making it susceptible to a range of reactions, including nucleophilic additions, cycloadditions, and reductions.

Nucleophilic Conjugate Addition (Michael Addition) Reactions

The carbon-carbon double bond in 2-(2-nitroethenyl)quinoline is highly activated towards nucleophilic conjugate addition, also known as the Michael addition. The potent electron-withdrawing effect of the nitro group renders the β-carbon (the carbon atom further from the quinoline (B57606) ring) electrophilic and thus a prime target for attack by nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism involves the attack of a nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final addition product. A wide array of nucleophiles can be employed in this reaction, including stabilized carbanions (enolates), amines, thiols, and others. These additions are foundational for synthesizing more complex molecules, where the nitro group can be further transformed.

Table 1: Representative Nucleophilic Conjugate Addition Reactions The following table illustrates the expected products from the reaction of this compound with various nucleophiles, based on the established reactivity of β-nitrostyrene derivatives.

| Nucleophile (Michael Donor) | Reagent/Conditions | Expected Product Structure | Product Name |

|---|---|---|---|

| Thiophenol | Base (e.g., Et3N), THF, rt |  | 2-(2-Nitro-1-(phenylthio)ethyl)quinoline |

| Piperidine | MeOH, rt |  | 2-(2-Nitro-1-(piperidin-1-yl)ethyl)quinoline |

| Dimethyl malonate | Base (e.g., NaOMe), MeOH |  | Dimethyl 2-(1-nitro-2-(quinolin-2-yl)ethyl)malonate |

Cycloaddition Reactions (e.g., [3+2], [4+2] cycloadditions)

The electron-deficient alkene of the nitroethenyl moiety makes this compound an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dipolarophile in [3+2] cycloadditions (1,3-dipolar cycloadditions). These reactions are highly valuable for the construction of complex cyclic and heterocyclic ring systems.

In a normal-electron-demand Diels-Alder reaction, this compound would react with an electron-rich diene. The reaction proceeds in a concerted fashion to form a six-membered ring. Similarly, in [3+2] cycloadditions, it can react with 1,3-dipoles such as nitrones, azides, or nitrile oxides to stereoselectively generate five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory.

Table 2: Representative Cycloaddition Reactions The following table illustrates the expected products from cycloaddition reactions involving this compound, based on its electronic properties as a dienophile and dipolarophile.

| Reaction Type | Reactant | Expected Product Structure | Product Class |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene (B3395910) |  | Substituted norbornene |

| [3+2] Cycloaddition (Dipolar) | Benzonitrile oxide (a 1,3-dipole) | ![[3+2] adduct](https://storage.googleapis.com/llm-assets/misc/s2_product2.png) | Substituted isoxazoline |

Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functions

The nitro group of this compound can be readily reduced to a primary amine or other nitrogen-containing functional groups, such as hydroxylamines or oximes, depending on the reducing agent and reaction conditions. This transformation is pivotal as it provides access to valuable amine building blocks for pharmaceutical synthesis.

Commonly, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas will reduce both the nitro group and the carbon-carbon double bond simultaneously, yielding the saturated amine, 2-(quinolin-2-yl)ethanamine. Chemical reducing agents, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2), can also be effective. nih.gov Under certain conditions, these reagents may offer selectivity for the nitro group, potentially leaving the ethenyl double bond intact, though this can be challenging.

Table 3: Representative Reduction Reactions This table outlines common reduction methods and the expected products from the transformation of the nitroethenyl group.

| Reagent/Conditions | Expected Product Structure | Product Name | Notes |

|---|---|---|---|

| H₂, Pd/C, EtOH |  | 2-(Quinolin-2-yl)ethanamine | Reduces both the nitro group and the C=C double bond. |

| Fe, Acetic Acid, Heat |  | 2-(Quinolin-2-yl)ethanamine | Commonly reduces both functionalities. nih.gov |

| LiAlH₄, THF |  | 2-(Quinolin-2-yl)ethanamine | Powerful reducing agent; reduces both groups. |

Oxidation of the Ethenyl Moiety

While less common than addition or reduction, the ethenyl double bond can undergo oxidative cleavage. A powerful method for this is ozonolysis (O₃), followed by a reductive or oxidative workup. Reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the double bond to yield quinoline-2-carbaldehyde and formaldehyde. This reaction provides a synthetic route from the nitroethenyl compound back to the corresponding aldehyde, which is often its synthetic precursor. Other oxidation reactions like dihydroxylation (using OsO₄) or epoxidation (using m-CPBA) are also theoretically possible but may be complicated by the electronic nature of the nitroalkene.

Reactions Involving the Quinoline Nucleus

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). This is because under the acidic conditions typically required for these reactions (e.g., nitration, halogenation), the nitrogen atom is protonated to form a quinolinium ion. The positive charge on the nitrogen-containing ring strongly deactivates the entire aromatic system towards attack by electrophiles.

Substitution, when it does occur, happens preferentially on the benzene ring (carbocyclic ring) rather than the pyridine (B92270) ring, at positions C-5 and C-8. nih.gov The presence of the 2-(2-nitroethenyl) group, which is a strong electron-withdrawing group, further deactivates the quinoline nucleus. This makes electrophilic substitution on this compound exceptionally difficult, requiring harsh or "forcing" conditions. If substitution were to be achieved, it would be expected to follow the established pattern for deactivated quinolines, yielding a mixture of 5- and 8-substituted products.

Nucleophilic Substitution Reactions on Substituted Quinoline

The quinoline ring is inherently electron-deficient, which makes it susceptible to nucleophilic substitution reactions (SNAAr), particularly at the C2 and C4 positions. researchgate.net This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group, such as the 2-(2-nitroethenyl) substituent. The nitro group's ability to delocalize negative charge stabilizes the Meisenheimer-type intermediate formed during nucleophilic attack, thereby facilitating the substitution. imperial.ac.uk

While direct nucleophilic substitution on this compound itself is not extensively documented, the principles are well-established from studies on halo-quinolines. quimicaorganica.org For these reactions to proceed efficiently, a good leaving group, typically a halogen, is required at the C4 position. A hypothetical 4-chloro-2-(2-nitroethenyl)quinoline would be an excellent substrate for nucleophilic substitution. A wide range of nucleophiles can be employed to displace the leaving group, leading to diverse functionalized quinolines. mdpi.com

Table 1: Potential Nucleophilic Substitution Reactions on an Activated Quinoline Core

| Nucleophile | Reagent Example | Resulting 4-Substituted Product Class |

|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | 4-Aminoquinoline Derivatives |

| Thiol | Sodium Thiophenoxide | 4-(Arylthio)quinoline Derivatives |

| Azide | Sodium Azide | 4-Azidoquinoline Derivatives |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazinoquinoline Derivatives |

| Alkoxide | Sodium Methoxide | 4-Methoxyquinoline Derivatives |

Palladium-Catalyzed Cross-Coupling Reactions of Quinoline Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize quinoline scaffolds. scilit.comnobelprize.orgnih.gov These reactions typically involve the coupling of a halo-quinoline with an organometallic reagent. scilit.com Therefore, a halogenated derivative of this compound would serve as a key precursor for such transformations.

Recent advancements have also demonstrated the use of nitroarenes as coupling partners in "denitrative" cross-coupling reactions, where the nitro group itself acts as a leaving group. acs.orgnih.gov This method involves the oxidative addition of the Ar-NO₂ bond to a palladium(0) complex. acs.orgnih.gov However, this reactivity is established for nitro groups directly attached to an aromatic ring. The application to a vinyl nitro group, as in this compound, is less common, with radical-based or alternative metal-catalyzed denitrative couplings of nitrostyrenes being more prevalent. rsc.orgnih.govmdpi.com

The most reliable strategy remains the use of halo-substituted 2-(2-nitroethenyl)quinolines in classical palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. libretexts.orgnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Functionalization

| Reaction Name | Coupling Partner | Type of Bond Formed | Product Example |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C (Aryl/Vinyl) | 4-Aryl-2-(2-nitroethenyl)quinoline |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | 4-Alkynyl-2-(2-nitroethenyl)quinoline |

| Heck Coupling | Alkene | C-C (Vinyl) | 4-Vinyl-2-(2-nitroethenyl)quinoline |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | C-N | 4-Amino-2-(2-nitroethenyl)quinoline |

| Stille Coupling | Organostannane | C-C | 4-Alkyl/Aryl-2-(2-nitroethenyl)quinoline |

Cascade and Domino Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events in a single synthetic operation without isolating intermediates. beilstein-journals.org this compound is an ideal substrate for designing such processes due to the dual reactivity of its nitroalkene side chain. rsc.org This moiety can act as a potent Michael acceptor and its nitro group can be chemically transformed to initiate subsequent reactions.

One major pathway involves an initial aza-Michael addition of an amine to the nitroalkene, which can be the first step in a sequence leading to complex polycyclic structures. frontiersin.org For instance, the reaction between 2-aminobenzaldehydes and β-nitrostyrenes can trigger an aza-Michael–Henry cascade to produce chiral 3-nitro-1,2-dihydroquinolines. mdpi.com A similar strategy, where a nucleophile adds to the nitroethenyl group of this compound, could initiate an intramolecular cyclization if the nucleophile contains a suitable functional group.

Another powerful approach is the in-situ reduction of the nitro group. The resulting amine or nitroso intermediate can participate in intramolecular cyclizations or subsequent intermolecular reactions. This strategy is central to domino processes like the nitro-reduction-Friedländer synthesis of quinolines and can be adapted for further transformations. researchgate.net

Table 3: Potential Cascade Reaction Pathways Starting from this compound

| Initiating Step | Key Intermediate | Subsequent Reaction(s) | Potential Product Scaffold |

|---|---|---|---|

| Michael Addition | Enolate/Nitronate Anion | Intramolecular Aldol (B89426)/Henry Reaction, Cyclization | Functionalized Cyclohexenes, Fused Polycycles nih.gov |

| Aza-Michael Addition | β-Amino Nitronate | Intramolecular Cyclization/Amidation | N-Heterocycles, Piperidines frontiersin.orgresearchgate.net |

| Nitro Group Reduction | Aminoethylquinoline | Intramolecular Pictet-Spengler type reaction | Fused Indolizine-type systems |

| [4+2] Cycloaddition (Diels-Alder) | Cycloadduct | Rearrangement/Aromatization | Polycyclic Aromatic Systems |

Derivatization Strategies for Advanced Chemical Scaffolds

The term "chemical scaffold" refers to the core structure of a molecule upon which various functional groups can be appended to create a library of related compounds. researchgate.net Quinoline itself is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. nih.govnih.gov this compound serves as a highly functionalized building block for the synthesis of advanced and diverse heterocyclic scaffolds. researchgate.netmdpi.com

Derivatization can be targeted at two primary locations: the nitroethenyl side chain and the quinoline core.

Side Chain Modification : The nitroalkene unit is a hub for chemical transformations.

Michael Addition : As a potent Michael acceptor, it readily reacts with a vast array of carbon, nitrogen, oxygen, and sulfur nucleophiles, allowing for the introduction of diverse substituents at the β-position. researchgate.net

Reduction : The nitro group can be selectively reduced to various other functional groups, including amines (providing access to diamine scaffolds), oximes, or ketones (via the Nef reaction), each opening new avenues for further derivatization.

Cycloaddition : The electron-deficient alkene can participate as a dienophile in Diels-Alder reactions or in [3+2] cycloadditions with dipoles, leading to complex polycyclic systems.

Quinoline Core Modification : Functionalization of the quinoline ring itself, typically on a pre-halogenated version of the molecule, provides another layer of structural diversity. As discussed previously, nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are the premier methods for this purpose.

By combining these strategies, this compound can be elaborated into a vast array of complex molecules with potential applications in materials science and drug discovery.

Table 4: Summary of Derivatization Strategies for this compound

| Derivatization Strategy | Reactive Site | Class of Resulting Compound |

|---|---|---|

| Michael Addition | Nitroethenyl C=C bond | β-Functionalized 2-nitroethylquinolines |

| Nitro Group Reduction | Nitro Group (-NO₂) | 2-(2-Aminoethyl)quinolines, Oximes, Ketones |

| Diels-Alder Reaction | Nitroethenyl C=C bond | Polycyclic quinoline adducts |

| Nucleophilic Aromatic Substitution (on halo-derivative) | Quinoline C4-position | 4-Amino/Alkoxy/Thio-substituted quinolines |

| Palladium-Catalyzed Coupling (on halo-derivative) | Quinoline C4-position | 4-Aryl/Alkynyl/Alkenyl-substituted quinolines |

Mechanistic Elucidation of Reactions Involving 2 2 Nitroethenyl Quinoline

Detailed Mechanistic Proposals (e.g., Radical Pathways, Ionic Intermediates, Pericyclic Reactions)

The diverse reactivity of 2-(2-nitroethenyl)quinoline can be rationalized through several fundamental mechanistic paradigms, including pathways that involve ionic intermediates, concerted pericyclic transitions, and radical species.

Ionic Intermediates: The Michael Addition Pathway

One of the most characteristic reactions of this compound is the conjugate or Michael addition, which proceeds through ionic intermediates. wikipedia.orgwikipedia.org The strong electron-withdrawing capacity of the nitro group renders the β-carbon of the ethenyl bridge highly electrophilic and susceptible to attack by a wide range of soft nucleophiles.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the nitroalkene.

Formation of a Nitronate Intermediate: This attack leads to the formation of a resonance-stabilized nitronate anion. The negative charge is delocalized over the α-carbon and the oxygen atoms of the nitro group. This intermediate is a key feature of the ionic pathway.

Protonation: The nitronate intermediate is subsequently protonated, typically by the solvent or a conjugate acid, to yield the final neutral addition product.

This pathway is common for reactions involving nucleophiles such as enolates, amines, and thiols. The stability of the nitronate intermediate is a significant driving force for this reaction. wikipedia.org

Pericyclic Reactions: Cycloaddition Pathways

The π-system of the nitroethenyl group allows this compound to participate in pericyclic reactions, most notably as a dienophile in [4+2] cycloadditions (Diels-Alder reactions). wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): In this concerted mechanism, this compound reacts with a conjugated diene. The reaction is believed to proceed through a single, cyclic transition state where the new sigma bonds are formed simultaneously. mdpi.com The electron-withdrawing nitro group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. mdpi.com Theoretical studies on similar nitroalkenes support a concerted, albeit often asynchronous, mechanism. mdpi.com

Photochemical [2+2] Cycloaddition: While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical variants are viable. libretexts.org Upon photoexcitation, this compound could react with an alkene to form a cyclobutane (B1203170) ring. These reactions can proceed through a stepwise mechanism involving a diradical intermediate or a concerted pathway from an excited state. nih.govresearchgate.net

Radical Pathways

While less common than ionic pathways, radical mechanisms can be involved in certain transformations of this compound, particularly in reduction reactions. The reduction of the nitroalkene moiety to a saturated amine, for instance, can involve single-electron transfer (SET) steps. nih.gov

A plausible mechanism for reduction using a system like Fe/AcOH involves:

Single-Electron Transfer: An electron is transferred from the metal (e.g., Fe) to the nitroalkene, generating a radical anion.

Protonation and Further Reduction: This radical anion is protonated and undergoes further cycles of electron transfer and protonation to reduce both the nitro group and the carbon-carbon double bond. nih.gov

Additionally, some photoredox-catalyzed reactions involving β-nitrostyrenes proceed through the formation of radical intermediates upon interaction with an excited-state photocatalyst. researchgate.net

Kinetic and Thermodynamic Investigations of Reaction Pathways

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented, the principles governing these aspects can be inferred from studies on analogous β-nitrostyrenes and other conjugated systems. libretexts.org The course of a reaction is often determined by a competition between the fastest-forming product (kinetic control) and the most stable product (thermodynamic control).

A reaction energy diagram for a competitive process, such as the 1,2- versus 1,4-addition of a nucleophile, illustrates this concept.

Kinetic Product: The product formed via the lowest activation energy barrier (ΔG‡) is the kinetic product. It predominates under conditions where the reaction is irreversible, such as low temperatures. libretexts.org

Thermodynamic Product: The most stable product (lowest Gibbs free energy, G) is the thermodynamic product. It is favored under conditions that allow for equilibrium to be established (reversibility), such as higher temperatures. libretexts.org

For most reactions of this compound, the conjugate (1,4) addition is both the kinetic and thermodynamic product due to the high stability of the resonance-delocalized nitronate intermediate.

The rate of a reaction is determined experimentally by monitoring the change in concentration of reactants or products over time, leading to a rate law of the form: Rate = k[Reactant A]ⁿ[Reactant B]ᵐ. ic.ac.ukox.ac.uk Kinetic studies, such as Hammett analysis, on related systems can elucidate the nature of charge distribution in the transition state. rsc.org

| Reaction Type | Proposed Rate Law | Key Kinetic Parameters | Typical Conditions Favoring Pathway |

| Michael Addition | Rate = k[Quinoline][Nucleophile][Base] | Low to moderate activation energy (Ea) | Base catalysis, polar aprotic solvents |

| Diels-Alder | Rate = k[Quinoline][Diene] | Negative entropy of activation (ΔS‡) | Thermal or Lewis acid catalysis |

| Reduction (NaBH₄/CuCl₂) | Complex, multi-step kinetics | Dependent on catalyst and substrate concentration | Presence of reducing agent and catalyst |

This table presents hypothetical data based on analogous chemical systems to illustrate kinetic principles.

Influence of Catalyst and Reaction Conditions on Mechanism

Catalysts and reaction conditions play a pivotal role in directing the mechanistic pathway and influencing the rate and selectivity of reactions involving this compound.

Lewis and Brønsted Acid Catalysis: Lewis acids (e.g., Cu(II), Sc(OTf)₃) can coordinate to the oxygen atoms of the nitro group. This coordination enhances the electrophilicity of the β-carbon, activating the substrate towards nucleophilic attack or cycloaddition. nih.govnih.gov This activation lowers the energy of the transition state, thereby accelerating the reaction. Chalcogen and halogen bond donors have also been shown to catalyze nitro-Michael additions through a similar activation mechanism. nih.gov

Base Catalysis: Brønsted bases (e.g., triethylamine, DBU) are crucial for reactions like the Michael addition. Their primary role is to deprotonate the nucleophile, increasing its reactivity. In Henry reactions, the base deprotonates the nitroalkane precursor. wikipedia.orgorganic-chemistry.org The choice and stoichiometry of the base can be critical; small amounts may favor the β-hydroxy nitro-adduct, while larger amounts can promote subsequent elimination. organic-chemistry.org

Metal Catalysis: Transition metals are essential for certain transformations. In reductions, a combination of a hydride source like sodium borohydride (B1222165) (NaBH₄) and a transition metal salt such as copper(II) chloride (CuCl₂) is effective. The transition metal is believed to form the active catalytic species that facilitates the reduction of both the double bond and the nitro group. beilstein-journals.orgnih.gov

Reaction Conditions: Temperature is a critical parameter for controlling reaction outcomes. As discussed, lower temperatures often favor the kinetic product, while higher temperatures allow for the formation of the more stable thermodynamic product. libretexts.org The concentration of reactants and the order of addition can also be crucial; for example, in NaBH₄/CuCl₂ reductions, delaying the addition of the copper solution can lead to undesired Michael adducts. beilstein-journals.orgnih.gov

| Catalyst/Condition | Effect on Mechanism | Typical Reaction |

| Lewis Acids (e.g., Sc(OTf)₃) | Activates nitroalkene, lowers LUMO energy | Diels-Alder, Friedel-Crafts alkylation |

| Bases (e.g., DBU) | Deprotonates nucleophile, initiates reaction | Michael Addition |

| Metal Catalysts (e.g., CuCl₂) | Facilitates hydride transfer/reduction | Nitroalkene Reduction |

| Low Temperature (~0°C) | Favors kinetic control, prevents equilibration | Isolation of less stable stereoisomers |

| High Temperature (>40°C) | Favors thermodynamic control, allows reversibility | Formation of the most stable product |

Solvent Effects and Stereochemical Outcomes

The reaction medium and the three-dimensional arrangement of atoms are defining aspects of the chemical transformations of this compound.

Solvent Effects

The choice of solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.

Polar Solvents: Polar solvents are generally preferred for reactions involving charged intermediates, such as the nitronate anion in a Michael addition. They can stabilize the transition state, leading to rate acceleration. For some Diels-Alder reactions, an increase in solvent polarity has been observed to increase the reaction rate. nih.gov

Non-polar Solvents: In contrast, concerted reactions with less polar transition states, like some cycloadditions, may proceed efficiently in non-polar solvents. researchgate.net The regioselectivity of certain photochemical cycloadditions of quinolines has been shown to be directly controlled by solvent polarity. nih.gov

Stereochemical Outcomes

Many reactions of this compound can create one or more new stereocenters, making the control of stereochemistry a key objective.

Conjugate Addition: The addition of a nucleophile to the β-carbon creates a new stereocenter. If the nucleophile is also chiral or a new stereocenter is formed on it, a mixture of diastereomers can result. The reversibility of the initial addition and the potential for epimerization at the α-carbon can make achieving high diastereoselectivity challenging without the use of chiral catalysts. wikipedia.org

Cycloaddition: Diels-Alder reactions are known for their high degree of stereocontrol. They are stereospecific, meaning the stereochemistry of the dienophile is retained in the product. They are also stereoselective, typically favoring the endo product due to secondary orbital interactions in the transition state, although this selectivity can be influenced by catalysts, solvents, and temperature. nih.gov

Asymmetric Catalysis: To control the enantioselectivity of these reactions, chiral catalysts are often employed. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other by lowering the activation energy of the pathway leading to that specific product.

| Reaction | Solvent | Expected Effect | Stereochemical Consideration |

| Diels-Alder | Toluene (non-polar) | May favor higher endo/exo selectivity | Endo product often favored |

| Diels-Alder | Water (polar) | Can accelerate rate due to hydrophobic effects | Selectivity may vary |

| Michael Addition | THF (polar aprotic) | Good for stabilizing nitronate intermediate | Can produce diastereomeric mixtures |

| Michael Addition | Ethanol (protic) | Can protonate intermediate, may affect reversibility | Asymmetric catalysts needed for enantiocontrol |

Spectroscopic and Advanced Structural Characterization of 2 2 Nitroethenyl Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complete chemical structure of 2-(2-nitroethenyl)quinoline in solution. youtube.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. tsijournals.com

In the ¹H NMR spectrum, the protons on the quinoline (B57606) ring typically appear in the aromatic region, from δ 7.5 to 9.0 ppm. The ethenyl protons (H-α and H-β) are particularly diagnostic. Due to the strong electron-withdrawing effect of the nitro group and the anisotropic effect of the quinoline ring, these protons are expected to be significantly deshielded, appearing at high chemical shifts (downfield). The coupling constant between these two protons (JHα-Hβ) is indicative of the double bond geometry; a large coupling constant (typically 12-18 Hz) confirms an E (trans) configuration, which is generally the more stable isomer.

The ¹³C NMR spectrum complements the proton data. The carbons of the quinoline ring resonate in the δ 120-150 ppm range. rsc.org The ethenyl carbons (C-α and C-β) and the quinoline carbon attached to the side chain (C-2) can be identified by their specific chemical shifts. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the entire molecule. researchgate.netnih.gov

| Position | Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| 3 | ¹H | ~8.3 | Aromatic proton on quinoline ring |

| 4 | ¹H | ~8.2 | Aromatic proton on quinoline ring |

| 5, 6, 7, 8 | ¹H | 7.6 - 8.1 | Aromatic protons on quinoline ring |

| α (vinyl) | ¹H | ~7.8 | Deshielded by quinoline ring |

| β (vinyl) | ¹H | ~8.4 | Deshielded by NO₂ group |

| 2 | ¹³C | ~152 | Quinoline carbon attached to side chain |

| 3, 4, 4a, 5, 6, 7, 8, 8a | ¹³C | 120 - 148 | Remaining quinoline carbons |

| α (vinyl) | ¹³C | ~135 | Vinyl carbon adjacent to quinoline |

| β (vinyl) | ¹³C | ~140 | Vinyl carbon adjacent to NO₂ |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), which can be used to confirm the molecular formula C₁₁H₈N₂O₂. rsc.org

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer structural clues. chempap.org The molecular ion (M˙⁺) is expected to be prominent. Key fragmentation pathways for quinoline derivatives often involve the loss of small, stable molecules. nih.govnih.gov For this compound, fragmentation is likely initiated by cleavage of the nitro group or the ethenyl side chain. Common fragmentation steps may include:

Loss of a nitro radical (•NO₂) (M - 46).

Loss of nitric oxide (•NO) (M - 30), followed by loss of a carbonyl group (CO).

Cleavage of the entire nitroethenyl side chain.

Subsequent fragmentation of the quinoline ring, often characterized by the loss of hydrogen cyanide (HCN) (m/z loss of 27), a hallmark of nitrogen-containing aromatic rings. rsc.org

Analysis of these fragmentation patterns allows for the verification of the substituent and the core ring structure. researchgate.net

| m/z Value | Proposed Ion Structure | Notes |

|---|---|---|

| 184 | [C₁₁H₈N₂O₂]˙⁺ | Molecular Ion (M˙⁺) |

| 138 | [M - NO₂]⁺ | Loss of nitro radical |

| 154 | [M - NO]⁺ | Loss of nitric oxide radical |

| 128 | [C₉H₆N]⁺ | Quinoline core fragment after side-chain cleavage |

| 101 | [C₈H₅]⁺ | Loss of HCN from the quinoline fragment |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most precise and unambiguous three-dimensional structural information for a molecule in the solid state. libretexts.org This technique determines the exact spatial arrangement of atoms, yielding precise bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a crystal structure analysis would definitively confirm the E/Z stereochemistry of the ethenyl double bond. It would also reveal the degree of planarity of the molecule; significant conjugation across the quinoline-ethenyl-nitro system would favor a largely planar conformation. The analysis would also detail the geometry of the nitro group relative to the double bond. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as π-π stacking between quinoline rings or weak hydrogen bonds, which govern the material's solid-state properties. researchgate.net Data for related compounds, such as 8-nitroquinoline, show that quinoline derivatives crystallize in well-defined systems like the monoclinic space group P2₁/c. researchgate.net

| Parameter | Description | Example Value (from 8-Nitroquinoline researchgate.net) |

|---|---|---|

| Crystal system | The crystal lattice system | Monoclinic |

| Space group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a=3.91, b=28.21, c=7.29 |

| β (°) | Unit cell angle | β = 102.7° |

| V (ų) | Volume of the unit cell | 784.8 |

| Z | Number of molecules per unit cell | 4 |

Advanced Spectroscopic Techniques (e.g., UV-Vis for electronic transitions, Circular Dichroism for chirality)

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. nist.gov The spectrum of this compound is expected to be significantly different from that of unsubstituted quinoline. The quinoline ring itself exhibits characteristic π→π* transitions. researchgate.net The addition of the conjugated nitroethenyl group acts as a powerful chromophore and auxochrome, extending the π-system of the molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the absorption maxima (λ_max) are shifted to longer wavelengths (a bathochromic or red shift) compared to quinoline. nih.gov The spectrum may also exhibit solvatochromism, where the position of λ_max changes with solvent polarity, indicating changes in the electronic distribution upon excitation. researchgate.net

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. While this compound itself is achiral, CD spectroscopy would be an indispensable tool for characterizing any of its chiral derivatives. For such derivatives, the CD spectrum would provide information on the absolute configuration and conformation of the molecule in solution.

| Compound | Expected λ_max Range (nm) | Electronic Transitions |

|---|---|---|

| Quinoline | ~270-320 | π→π |

| This compound | >350 | π→π (extended conjugation) |

Computational and Theoretical Investigations of 2 2 Nitroethenyl Quinoline

Electronic Structure Calculations (e.g., Frontier Molecular Orbitals, Charge Distribution, Electrophilicity Indices)

Electronic structure calculations are fundamental to understanding the chemical behavior of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to investigate the properties of nitro-containing aromatic compounds. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. youtube.com For a molecule like 2-(2-nitroethenyl)quinoline, the energy gap between the HOMO and LUMO (ΔE) is a key indicator of its kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. ajchem-a.comnih.gov In molecules with extensive conjugation and electron-withdrawing groups like the nitro group, the LUMO is often localized over the electron-deficient parts of the molecule, making it susceptible to nucleophilic attack.

Charge Distribution: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. researchgate.net For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the nitro group. Conversely, positive potential (electron-deficient regions) would be expected on the hydrogen atoms and the carbon atom of the ethenyl group attached to the nitro group, highlighting it as a probable site for nucleophilic attack. researchgate.net

Electrophilicity Indices: The global electrophilicity index (ω) quantifies the electrophilic nature of a molecule on a unified scale. researchgate.net This index is calculated from the electronic chemical potential and chemical hardness, which are derived from the HOMO and LUMO energies. A high electrophilicity index characterizes the molecule as a strong electrophile. nih.gov Given the presence of the strongly electron-withdrawing nitro group conjugated with the quinoline system, this compound is expected to have a significant electrophilicity index, classifying it as a potent electrophile.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -2.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE, eV) | 3.7 | Indicates chemical reactivity and kinetic stability. |

| Electrophilicity Index (ω, eV) | 4.1 | Measures the propensity of the molecule to accept electrons. researchgate.net |

Note: The values in the table are illustrative for a generic related compound, as specific experimental or calculated data for this compound were not available in the cited sources.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. nih.govnih.gov For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the quinoline ring to the nitroethenyl side chain.

Prediction of Reactivity and Selectivity via Computational Models

Computational models leverage the electronic structure data to predict how and where a molecule will react. mdpi.comnih.gov

For this compound, the nitroalkene moiety is a key feature. Computational studies on related nitroquinolones have shown that the presence of a nitro group can activate the molecule, making the pyridone ring behave like an activated nitroalkene. nih.gov This suggests that this compound is highly susceptible to Michael-type addition reactions, where nucleophiles attack the β-carbon of the nitroethenyl group.

The local electrophilicity index and the distribution of the LUMO can pinpoint this specific carbon atom as the most reactive site for nucleophilic attack. wikipedia.org Furthermore, computational models can predict the selectivity of reactions when multiple reactive sites are present, guiding synthetic chemists to achieve desired products.

Reaction Mechanism Simulations (e.g., Transition State Modeling, Molecular Dynamics)

To gain a deeper understanding of a chemical reaction, computational chemists simulate the entire reaction pathway.

Transition State Modeling: This involves locating the transition state (the highest energy point) along the reaction coordinate. nih.gov By calculating the structure and energy of the transition state, one can determine the activation energy, which is crucial for predicting the reaction rate. For a reaction involving this compound, such as its reaction with a nucleophile, transition state modeling would elucidate the precise mechanism, confirming whether it is a concerted or stepwise process.

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Biological Properties)

QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. mdpi.com For this compound, QSPR models could be developed to predict various physical and chemical properties based on a set of calculated molecular descriptors. These properties could include, but are not limited to:

Boiling point

Solubility in various solvents

Chromatographic retention time

Refractive index

These models are valuable in chemical engineering and materials science for predicting the behavior of a compound in various processes without the need for extensive experimental measurements. While the development of QSPR models for quinoline derivatives is an active area of research, specific studies focused solely on the non-biological properties of this compound are not prominently featured in the available literature.

Applications of 2 2 Nitroethenyl Quinoline in Non Biological Chemical Domains

As a Key Building Block and Intermediate in Complex Organic Synthesis

The electron-deficient nature of the double bond in 2-(2-Nitroethenyl)quinoline, caused by the strong electron-withdrawing nitro group, makes it a highly reactive species for carbon-carbon and carbon-heteroatom bond formation. This reactivity is the foundation of its role as a versatile building block for more complex molecular architectures.

The nitroalkene moiety is a well-established participant in cycloaddition reactions, serving as a key component for constructing new five-membered heterocyclic rings. Specifically, this compound can function as a dipolarophile in [3+2] cycloaddition reactions.

One of the primary examples of this reactivity is the synthesis of pyrazoline derivatives. When reacted with three-atom components (TACs) like nitrylimines, which act as dipoles, the nitroethenyl group readily participates in a [3+2] cycloaddition. This reaction proceeds via a concerted mechanism to yield highly substituted 5-nitro-Δ²-pyrazolines. The quinoline (B57606) moiety remains as a substituent on the newly formed pyrazoline ring, allowing for the creation of complex, multi-heterocyclic frameworks. Computational studies on analogous reactions involving nitroethenes confirm that this pathway is a viable and predictable method for synthesizing such systems. mdpi.com

The general scheme for this type of transformation is outlined below:

| Reactant A | Reactant B (Dipole) | Resulting Heterocyclic System |

| This compound | Nitrylimine | 1,3-Diaryl-4-(quinolin-2-yl)-5-nitro-Δ²-pyrazoline |

| This compound | Diazoalkane | (Quinolin-2-yl)-nitropyrazoline derivative |

| This compound | Azide | (Quinolin-2-yl)-nitrotriazoline derivative |

This table presents potential heterocyclic syntheses based on the known reactivity of the nitroethenyl group.

Furthermore, the alkene portion of the molecule could potentially engage in other cycloadditions, such as photochemical [2+2] cycloadditions with other olefins to form substituted cyclobutane (B1203170) rings, a reaction well-documented for other quinoline derivatives. nih.govresearchgate.net

Beyond cycloadditions, the primary utility of this compound in synthesizing fine chemicals lies in its role as a Michael acceptor. The β-carbon of the nitrovinyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This conjugate addition reaction is a fundamental tool for C-C bond formation.

Key transformations include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-(2-aminoethenyl)quinoline. This resulting enamine or its corresponding amino derivative is a valuable intermediate for synthesizing other compounds, including ligands for coordination chemistry or precursors for other nitrogen-containing heterocycles.

Modification of the Double Bond: The carbon-carbon double bond can be reduced to a single bond, hydrogenated to form 2-(2-nitroethyl)quinoline. This transformation changes the electronic properties and conformational flexibility of the side chain.

Michael Addition: Reaction with carbon nucleophiles such as enolates, organometallic reagents, or indoles, and heteroatom nucleophiles like amines or thiols, leads to the formation of a diverse array of 1,2-disubstituted ethylquinoline derivatives. These products can serve as precursors for pharmaceuticals, agrochemicals, and other specialty organic materials. derpharmachemica.comnih.gov

Potential in Advanced Materials Chemistry

The structural and electronic features of this compound—specifically its extended π-conjugated system and the presence of a vinyl group—suggest its potential for applications in the field of advanced materials.

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. By analogy with other 2-vinylquinoline (B1294476) compounds, it can be expected to undergo polymerization to form poly(this compound). google.comnih.gov The resulting polymer would feature quinoline and nitro functionalities appended to the polymer backbone.

These functional groups would impart specific properties to the material:

Quinoline Moiety: The rigid, aromatic quinoline units would enhance the thermal stability and mechanical strength of the polymer. Their ability to participate in π-stacking interactions could influence the polymer's morphology and electronic properties.

Nitro Group: The strongly electron-withdrawing nitro groups would significantly alter the polymer's electronic characteristics, making it more electron-deficient. This could be useful for applications in organic electronics, such as in the fabrication of n-type semiconductor materials for organic field-effect transistors (OFETs) or as electron-acceptor components in organic photovoltaic (OPV) devices.

The molecular structure of this compound is characteristic of a push-pull system, albeit with the quinoline ring itself being relatively electron-deficient. The extended conjugation across the quinoline ring and the nitrovinyl side chain facilitates intramolecular charge transfer (ICT) upon photoexcitation. The nitro group acts as a strong electron acceptor, while the quinoline system serves as the π-bridge and donor/core.

This electronic structure is a key design feature for materials with nonlinear optical (NLO) properties. Molecules with large hyperpolarizabilities are essential for applications in optoelectronic devices such as frequency converters and electro-optic modulators. The combination of a π-conjugated bridge (the quinoline and ethenyl linker) with a strong acceptor (the nitro group) is a well-established motif for creating NLO chromophores. While specific measurements on this compound are not widely reported, its structure strongly suggests potential in this area.

The quinoline ring is a rigid, planar, and anisotropic molecular unit, which are key characteristics for the formation of liquid crystalline phases (mesophases). Such rigid cores are known as mesogens. While this compound itself is not a liquid crystal, it can serve as a core scaffold for the design of liquid crystalline materials.

Below is a table of hypothetical liquid crystalline derivatives based on the this compound scaffold:

| Base Scaffold | Appended Functional Group(s) | Potential Liquid Crystal Phase |

| This compound | 6-decyloxy chain | Nematic, Smectic A |

| This compound | 4'-(hexyloxy)benzoyl ester attached at the 6-position | Nematic |

| This compound | 6,7-di(octyloxy) chains | Columnar |

This table illustrates how the core structure could be modified to induce liquid crystalline properties.

Role in Catalysis

As a Ligand Component for Metal Catalysts

There is no available information on the use of this compound as a ligand in metal-catalyzed reactions.

As a Chiral Auxiliary in Asymmetric Synthesis

There is no available information on the use of this compound as a chiral auxiliary to induce stereoselectivity in asymmetric synthesis.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Atom-Economical Synthetic Methodologies

Traditional synthetic routes for quinoline (B57606) derivatives often rely on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.net However, these methods frequently require harsh conditions, high temperatures, and the use of hazardous reagents, leading to significant environmental concerns and poor atom economy. researchgate.netnih.gov The future of 2-(2-Nitroethenyl)quinoline synthesis lies in the adoption of green chemistry principles to create more sustainable and efficient processes. nih.goveurekaselect.com

Key areas for development include:

Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry. ijpsjournal.comresearchgate.net

Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water, ionic liquids, or deep eutectic solvents (DESs) is a critical step. ijpsjournal.comrsc.org

Catalyst Innovation: The development of reusable, heterogeneous catalysts can simplify product purification and minimize waste. rsc.org Research into metal-free catalytic systems further enhances the sustainability of these syntheses. rsc.org

Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting materials into the final product are highly desirable. semanticscholar.orgrsc.org One-pot and multicomponent reactions represent a promising strategy, as they reduce the number of intermediate steps, thereby saving energy and reducing waste. rsc.org

| Parameter | Traditional Methodologies (e.g., Skraup, Friedländer) | Emerging Green Methodologies |

|---|---|---|

| Solvents | Often uses hazardous, volatile organic compounds. | Employs water, ionic liquids, or solvent-free conditions. ijpsjournal.com |

| Energy Source | Conventional heating requiring high temperatures and long reaction times. researchgate.net | Microwave irradiation, ultrasound for rapid and efficient heating. nih.gov |

| Catalysis | Often uses strong acids or stoichiometric, non-recoverable catalysts. rsc.org | Focus on recyclable, heterogeneous, or metal-free catalysts. rsc.orgrsc.org |

| Atom Economy | Frequently low, with significant byproduct formation. ijpsjournal.com | High, especially in multicomponent and domino reactions. rsc.org |

| Workup Procedure | Can be complex, requiring extensive purification. | Often simpler, with easier product isolation. nih.gov |

Exploration of Novel and Undiscovered Reaction Types

The reactivity of this compound is largely dictated by the electrophilic nature of the nitroalkene moiety and the quinoline ring system. This dual reactivity opens the door to a wide range of chemical transformations that remain largely unexplored. Future research will likely focus on harnessing this reactivity to construct complex molecular scaffolds.

Potential areas for exploration include:

Cycloaddition Reactions: The electron-deficient C=C bond in the nitroethenyl group makes it an excellent candidate for various cycloaddition reactions. For instance, it could act as a dienophile in Diels-Alder [4+2] cycloadditions or participate in [3+2] cycloadditions with various dipoles, providing rapid access to complex polycyclic and heterocyclic systems. nih.gov

Cascade and Domino Reactions: The compound is an ideal substrate for designing cascade (or domino) reactions, where a single synthetic operation triggers the formation of multiple chemical bonds. rsc.org For example, a Michael addition to the nitroalkene could be followed by an intramolecular cyclization onto the quinoline ring.

C-H Functionalization: Direct functionalization of the C-H bonds on the quinoline ring is a powerful strategy for derivatization that avoids the need for pre-functionalized substrates, thus improving atom economy. nih.gov

Asymmetric Synthesis: The development of enantioselective transformations, such as asymmetric Michael additions to the nitroethenyl group, would be a significant advancement, enabling the synthesis of chiral molecules.

| Reaction Type | Reactive Site | Potential Product Class | Significance |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Nitroethenyl group (dienophile) | Substituted cyclohexenes fused to a quinoline | Rapid construction of polycyclic frameworks. |

| Michael Addition | β-carbon of the nitroethenyl group | Functionalized quinoline-ethyl-nitro derivatives | Introduction of diverse functional groups. |

| Domino Michael Addition/Cyclization | Nitroethenyl group and quinoline ring | Novel fused heterocyclic systems | High molecular complexity from simple precursors. rsc.org |

| Reductive Cyclization | Nitro group and ethenyl linker | Fused nitrogen-containing heterocycles | Access to new heterocyclic cores. |

Expansion into New Areas of Materials Science and Engineering

The electronic properties of this compound, characterized by an electron-accepting quinoline ring and a potent electron-withdrawing nitro group, make it a promising candidate for applications in materials science. Styrylquinolines, which share a similar conjugated structure, have already been investigated for their optical and electronic properties. mdpi.com

Future research could focus on the following areas:

Organic Electronics: The compound's electron-deficient nature suggests its potential use as an n-type material in organic semiconductors, organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) devices. mdpi.com Its ability to form donor-acceptor systems is a key feature for these applications. mdpi.com

Nonlinear Optical (NLO) Materials: Molecules with significant intramolecular charge transfer, a characteristic expected in derivatives of this compound, can exhibit large second-order NLO responses, which are useful for applications in telecommunications and optical computing.

Functional Polymers: The ethenyl group could be modified to create a polymerizable monomer. The resulting polymer, featuring pendant this compound units, could exhibit unique electronic, optical, or sensing properties.

Chemosensors: The electrophilic and conjugated system could be engineered to interact selectively with specific analytes (e.g., nucleophilic species or metal ions), leading to a detectable change in its optical properties, such as color or fluorescence.

| Application Area | Relevant Molecular Feature | Potential Function |

|---|---|---|

| Organic Semiconductors | Electron-deficient π-conjugated system | n-type or ambipolar charge transport material. |

| Nonlinear Optics | Intramolecular charge-transfer character | Frequency doubling or optical switching. |

| Functional Polymers | Polymerizable vinyl group (after modification) | Backbone or side-chain for polymers with tailored optoelectronic properties. |